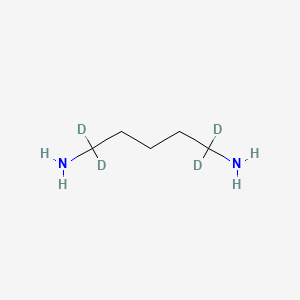
1,5-Pentane-1,1,5,5-D4-diamine
Overview
Description
1,5-Pentane-1,1,5,5-D4-diamine is an organic compound with the molecular formula C5H10D4N2 and a molecular weight of 106.2 g/mol . It is an isotopically-labeled version of pentanediamine, where deuterium atoms replace some of the hydrogen atoms . This compound is typically used as a stable isotope-labeled reagent in various scientific research applications .
Mechanism of Action
Target of Action
1,5-Pentane-1,1,5,5-D4-diamine, also known as Cadaverine , is a diamine that is often associated with the putrefaction of animal tissue
Biochemical Pathways
This compound is involved in the production of nylon PA5X, a type of engineered plastic and fiber . The key enzyme in this process is lysine decarboxylase, which is crucial for industrial bio-based cadaverine production . This enzyme facilitates the decarboxylation of lysine, a process that occurs during protein hydrolysis and putrefaction of animal tissue .
Result of Action
It’s known that it can be used as a raw material to prepare pentamethylene diisocyanate (pdi), a new biobased aliphatic isocyanate .
Biochemical Analysis
Biochemical Properties
1,5-Pentane-1,1,5,5-D4-diamine plays a significant role in biochemical reactions, particularly in the production of cadaverine, a precursor for nylon PA5X . It interacts with enzymes such as lysine decarboxylase, which catalyzes the decarboxylation of lysine to produce cadaverine . This interaction is crucial for the efficient production of cadaverine, which is essential for the synthesis of bio-based nylon .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of lysine decarboxylase, leading to the production of cadaverine . This, in turn, impacts cellular metabolism by providing a precursor for the synthesis of bio-based nylon, which is essential for various industrial applications .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with lysine decarboxylase. This enzyme catalyzes the decarboxylation of lysine to produce cadaverine . The binding of this compound to lysine decarboxylase enhances the enzyme’s activity, leading to increased production of cadaverine . This interaction is essential for the efficient synthesis of bio-based nylon .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that the compound maintains its effectiveness in producing cadaverine, although its stability may be affected by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances the activity of lysine decarboxylase, leading to increased production of cadaverine . At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular function and metabolism . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing any adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the production of cadaverine. It interacts with lysine decarboxylase, which catalyzes the decarboxylation of lysine to produce cadaverine . This metabolic pathway is crucial for the synthesis of bio-based nylon, as cadaverine serves as a precursor for nylon PA5X . The compound’s involvement in this pathway highlights its importance in industrial applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are essential for its activity and function in producing cadaverine .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on lysine decarboxylase activity . Targeting signals or post-translational modifications may direct the compound to particular organelles, enhancing its effectiveness in catalyzing the production of cadaverine . This subcellular localization is crucial for the compound’s role in biochemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Pentane-1,1,5,5-D4-diamine is generally synthesized through chemical methods. One common approach involves reacting pentanediamine with sodium or potassium deuteride in a suitable solvent to obtain deuterated pentanediamine . This intermediate is then reacted with an appropriate amine compound to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Pentane-1,1,5,5-D4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce simpler amines .
Scientific Research Applications
1,5-Pentane-1,1,5,5-D4-diamine is widely used in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
1,5-Pentanediamine: The non-deuterated version of 1,5-Pentane-1,1,5,5-D4-diamine, commonly used in similar applications but without the isotope labeling.
1,4-Butanediamine: Another diamine compound with similar chemical properties but a shorter carbon chain.
1,6-Hexanediamine: A diamine with a longer carbon chain, used in the production of nylon-6,6.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis of molecular interactions .
Properties
IUPAC Name |
1,1,5,5-tetradeuteriopentane-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c6-4-2-1-3-5-7/h1-7H2/i4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRGRCVQAFMJIZ-CQOLUAMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC([2H])([2H])N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


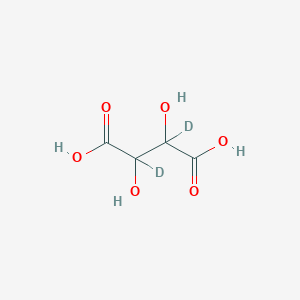
![3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1433364.png)
![methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1433366.png)
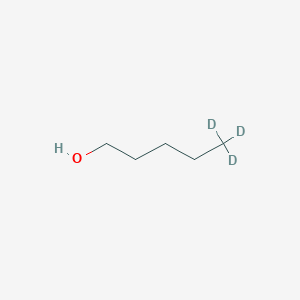
![ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride](/img/structure/B1433370.png)

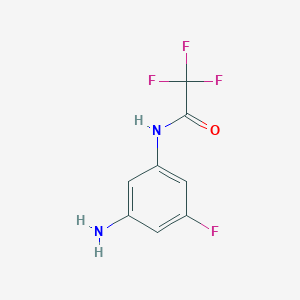

![Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine](/img/structure/B1433376.png)
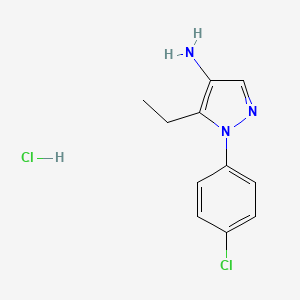
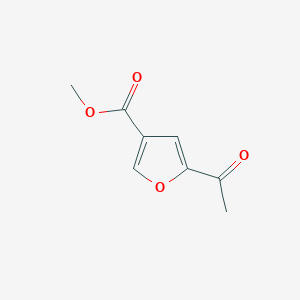
![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1433382.png)


